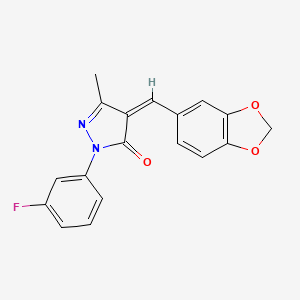![molecular formula C27H24N2O2 B3909457 1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE](/img/structure/B3909457.png)
1-{4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZIN-1-YL}-9,10-DIHYDROANTHRACENE-9,10-DIONE
Overview
Description
1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione is a complex organic compound that features a combination of anthraquinone and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with cinnamaldehyde under basic conditions to form 4-[(2E)-3-phenylprop-2-en-1-yl]piperazine.
Anthraquinone Derivative Formation: The anthraquinone derivative is prepared by reacting 9,10-anthraquinone with appropriate reagents to introduce functional groups that will facilitate the coupling with the piperazine derivative.
Coupling Reaction: The final step involves coupling the piperazine derivative with the anthraquinone derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(4-(2-methacryloxyethyl)phenylamino)anthraquinone: This compound also features an anthraquinone core but with different substituents.
1-Amino-4-bromo-9,10-anthraquinone: Another anthraquinone derivative with different functional groups.
Uniqueness
1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-9,10-dihydroanthracene-9,10-dione is unique due to its combination of anthraquinone and piperazine moieties, which confer distinct chemical and biological properties. Its ability to interact with DNA and inhibit topoisomerase enzymes makes it a promising candidate for further research in medicinal chemistry.
Properties
IUPAC Name |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O2/c30-26-21-11-4-5-12-22(21)27(31)25-23(26)13-6-14-24(25)29-18-16-28(17-19-29)15-7-10-20-8-2-1-3-9-20/h1-14H,15-19H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWGVFPVPZFWBA-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B3909380.png)
![methyl 4-[bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]benzoate](/img/structure/B3909385.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-YL)amino]acetohydrazide](/img/structure/B3909394.png)
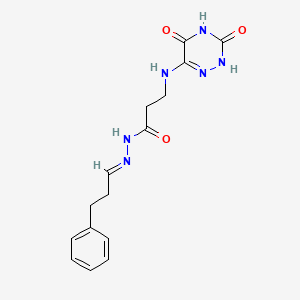
![2-[4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3909398.png)
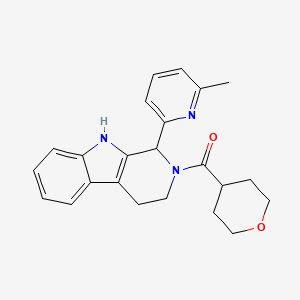
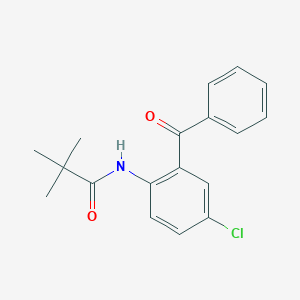
![N-[2-methyl-1-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)propyl]-1-adamantanecarboxamide](/img/structure/B3909430.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B3909438.png)
![N-[(1E)-3-oxo-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B3909441.png)
![[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl] pyridine-3-carboxylate](/img/structure/B3909448.png)
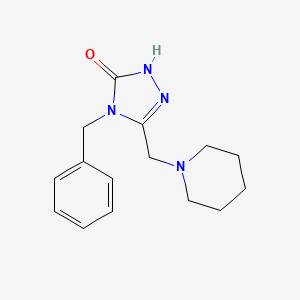
![3-METHYL-N'-[(E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1-PHENYL-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOHYDRAZIDE](/img/structure/B3909482.png)
